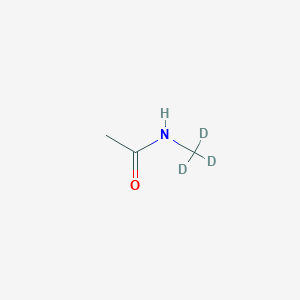

N-Methyl-d3-acetamide

Overview

Description

N-Methylacetamide can be used to synthesize N-methyl-N-(3-thienyl)acetamide by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N′-dimethylethylenediamine . It can also act as a ligand to synthesize the zirconium (IV) complex, Zr (MeC (O)NMe) 4 by reacting with tetrakis (dimethylamido)zirconium .

Synthesis Analysis

The dimer of trans-N-methylacetamide serves as a simple model for hydrogen bonds in peptides, free of any backbone distortions . Its preferred structures represent benchmark systems for an accurate quantum chemical description of protein interactions .Molecular Structure Analysis

The dimer of N-methylacetamide (NMA) offers a good compromise between simplicity and realism when it comes to modelling hydrogen bonds between remotely connected N–H and CO groups in folded peptides and proteins . Its monomer contains a full C– (CO)– (NH)–C backbone segment of the peptide bond .Chemical Reactions Analysis

The chemical reactions of dimethylacetamide are typical of N, N-disubstituted amides . Hydrolysis of the acyl-N bond occurs in the presence of acids .Physical And Chemical Properties Analysis

The dimer of N-methylacetamide (NMA) offers a good compromise between simplicity and realism when it comes to modelling hydrogen bonds between remotely connected N–H and CO groups in folded peptides and proteins . Its monomer contains a full C– (CO)– (NH)–C backbone segment of the peptide bond .Scientific Research Applications

1. Hydrogen and Deuterium Abstraction Studies

A study by Gray and Leyshon (1969) investigated the gas-phase attack by methyl radicals on acetamide and acetamide-d3, among others, to measure hydrogen and deuterium abstraction rates. This research is significant in understanding the reactivities of different sites in acetamide and theories of kinetic isotope effects, which are crucial in chemical kinetics and mechanistic studies (Gray & Leyshon, 1969).

2. Thermodynamic Properties

Štejfa et al. (2020) conducted an extensive thermodynamic study of acetamide and its derivatives, including N-methylacetamide. This study is important for understanding the phase behavior, vapor pressures, and heat capacities of these compounds, which are vital for their application in various industrial and scientific processes (Štejfa et al., 2020).

3. Spectroscopic Analysis

Fillaux and Tomkinson (1977) focused on the barriers to methyl group rotation in N-methyl acetamide using neutron inelastic scattering spectra. Such studies are essential in spectroscopy for understanding molecular dynamics and structure (Fillaux & Tomkinson, 1977).

4. Molecular Structure Analysis

Kimura and Aoki (1953) determined the molecular structures of acetamide and N-methylacetamide using electron diffraction, comparing gaseous and crystalline states. This research provides insight into the molecular geometry and bond lengths crucial for chemical modeling and drug design (Kimura & Aoki, 1953).

5. Astrochemical Research

Haupa, Ong, and Lee (2020) explored the reaction of hydrogen atoms with CH3CONH2 in solid para-hydrogen, providing insights into the formation of complex organic molecules in interstellar mediums. This study is relevant in astrochemistry, contributing to our understanding of chemical processes in space (Haupa, Ong, & Lee, 2020).

Mechanism of Action

Future Directions

N-Methylacetamide can be used to synthesize N-methyl-N-(3-thienyl)acetamide by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N′-dimethylethylenediamine . It can also act as a ligand to synthesize the zirconium (IV) complex, Zr (MeC (O)NMe) 4 by reacting with tetrakis (dimethylamido)zirconium .

properties

IUPAC Name |

N-(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

76.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

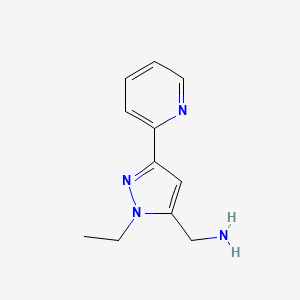

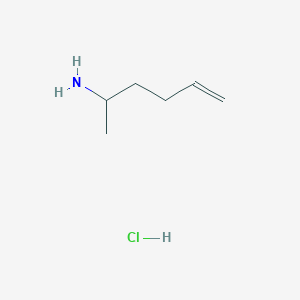

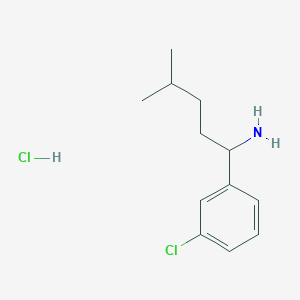

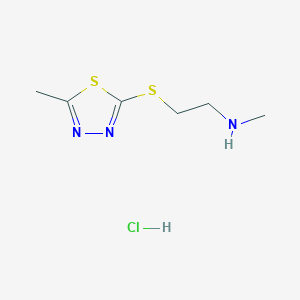

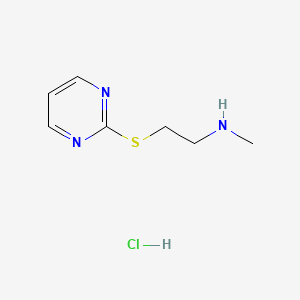

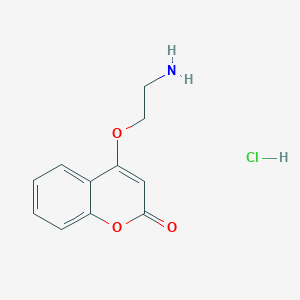

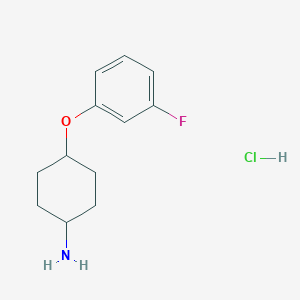

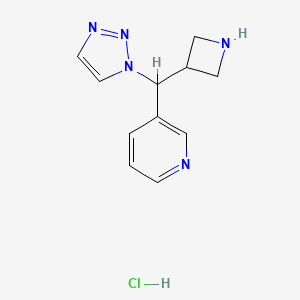

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.